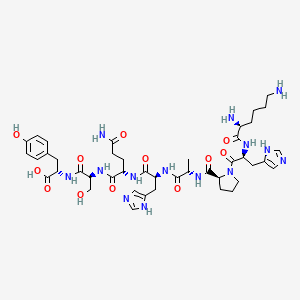![molecular formula C20H16O2 B14182356 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-63-5](/img/structure/B14182356.png)
7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound belonging to the class of naphthopyrans. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method is the condensation of 2-hydroxy-1,4-naphthoquinone with phenylacetic acid derivatives under acidic conditions. This reaction forms an intermediate, which is then cyclized to produce the desired naphthopyran compound. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed reactions is also common, as it allows for efficient and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. Its photochromic properties also allow it to undergo reversible structural changes upon exposure to light, making it useful in optical applications .
Comparación Con Compuestos Similares
Similar Compounds
- Naphtho[2,3-b]furan-4,9-dione
- Naphtho[2,3-c]thiophene-4,9-dione
- 7-Hydroxy-6H-naphtho[2,3-c]coumarin
Uniqueness
Compared to similar compounds, 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique structural features and versatile chemical reactivity.
Propiedades
Número CAS |
923026-63-5 |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
7-methyl-5-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C20H16O2/c1-13-7-8-15-10-16-11-22-12-18(21)20(16)19(17(15)9-13)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clave InChI |
MGUFESFLOZLAEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(COCC3=O)C=C2C=C1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14182279.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
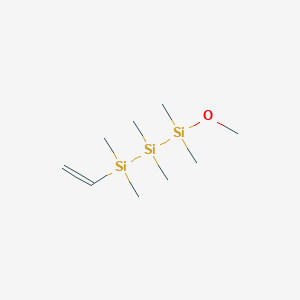
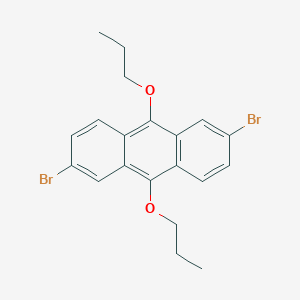
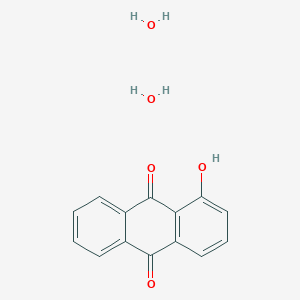
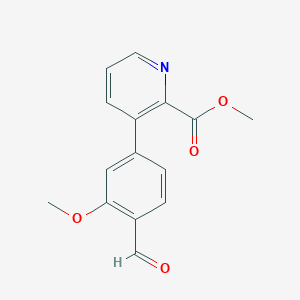


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
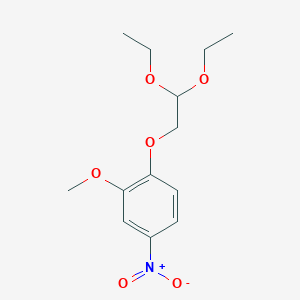

![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
